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Compound of Interest

Compound Name: Perfluoro-1-butene

Cat. No.: B089320

Spectroscopic Profile of Perfluoro-1-butene: A
Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
Perfluoro-1-butene (also known as 1,1,2,3,3,4,4,4-octafluorobut-1-ene). The information is
compiled from various sources and is intended to support research and development activities
involving this compound. Perfluoro-1-butene is a fluorinated alkene with the molecular formula
CaFs and a molecular weight of 200.03 g/mol .[1] Its structure is characterized by a carbon-
carbon double bond with extensive fluorination, which significantly influences its spectroscopic
properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of Perfluoro-1-butene. Both
19F and 3C NMR provide critical information about the connectivity and chemical environment
of the fluorine and carbon atoms in the molecule.

9F NMR Spectroscopy

Fluorine-19 is a highly sensitive nucleus for NMR analysis, offering a wide chemical shift range
that allows for excellent signal dispersion.[2] The 1°F NMR spectrum of Perfluoro-1-butene is
expected to show distinct signals for the different fluorine environments within the molecule.
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Due to complex spin-spin coupling between non-equivalent fluorine atoms, the signals will
likely appear as complex multiplets.

Expected °F NMR Data for Perfluoro-1-butene

] . Expected Chemical Shift Lo
Fluorine Environment Expected Multiplicity
Range (ppm vs. CFCIls)

=CF2 -80 to -120 Multiplet
-CF= -130to -170 Multiplet
-CF2- -110to -140 Multiplet
-CF3 -70to -90 Multiplet

Note: The exact chemical shifts and coupling constants are dependent on the solvent and the
specific spectrometer frequency used. The data presented here are based on typical values for
similar fluorinated alkenes.

3C NMR Spectroscopy

Carbon-13 NMR provides information on the carbon backbone of the molecule. Due to the low
natural abundance of 13C, spectra are typically acquired with proton decoupling. For Perfluoro-
1-butene, broadband °F decoupling would be necessary to simplify the spectrum and observe
sharp singlets for each carbon environment. Without decoupling, the signals would be split by
the attached fluorine atoms, resulting in complex multiplets.

Expected 3C NMR Data for Perfluoro-1-butene

Carbon Environment Expected Chemical Shift Range (ppm)
C=CF:z 140 - 160
-CE= 120 - 140
-CFa- 100 - 120
CFs 115 - 135
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Note: The chemical shifts are significantly influenced by the electronegativity of the fluorine
atoms.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. For
Perfluoro-1-butene, the IR spectrum is expected to be dominated by strong absorptions
corresponding to the C-F bond stretching and the C=C double bond stretching vibrations.

Expected IR Absorption Data for Perfluoro-1-butene

Wavenumber (cm~?) Vibrational Mode Intensity
1700 - 1750 C=C Stretch Medium
1000 - 1400 C-F Stretch Strong, Broad

Note: The exact positions and intensities of the absorption bands can be influenced by the
physical state of the sample (gas, liquid, or solid).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a compound. For Perfluoro-1-butene, electron ionization (El) is a common technique. The
NIST WebBook indicates the availability of an electron ionization mass spectrum for this
compound.[3][4] The mass spectrum would show a molecular ion peak (M*) at m/z 200,
corresponding to the molecular weight of CaFs. The fragmentation pattern will be characterized
by the loss of fluorine atoms and various fluorocarbon fragments.

Expected Mass Spectrometry Data for Perfluoro-1-butene
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m/z lon Fragment Relative Intensity
200 [CaFs]* (Molecular lon) Moderate

181 [CaF7]* High

131 [CsFs]* High

100 [C2Fa]* Moderate

69 [CF3]* High (often base peak)

Note: The relative intensities are estimations and can vary depending on the ionization
conditions.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and

accurate interpretation.

NMR Spectroscopy Protocol

A standard protocol for acquiring °F and 3C NMR spectra of a volatile fluorinated compound

like Perfluoro-1-butene would involve the following steps:

NMR Experimental Workflow

Infrared Spectroscopy Protocol

For a gaseous sample like Perfluoro-1-butene, a gas-phase IR spectrum would be acquired

using a gas cell.

IR Spectroscopy Experimental Workflow

Mass Spectrometry Protocol

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for the analysis of
volatile Perfluoro-1-butene.

GC-MS Experimental Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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